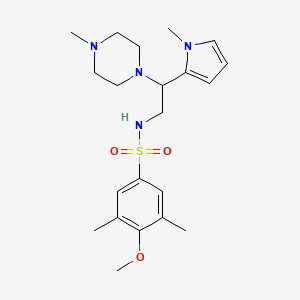
4-methoxy-3,5-dimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3,5-dimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H32N4O3S and its molecular weight is 420.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methoxy-3,5-dimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Structure
The compound's structure can be described as follows:
- Core Structure : A benzenesulfonamide moiety.
- Substituents :
- Methoxy group at the para position.
- Dimethyl groups at the meta positions.
- A pyrrole ring and a piperazine moiety attached to an ethyl chain.
Chemical Formula
The chemical formula for this compound is C20H30N4O2S, indicating its complexity and potential for diverse interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including:
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways critical for cell survival and apoptosis.
Efficacy in Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 15.3 | Inhibition of EGFR signaling |
| HepG2 (Liver Cancer) | 20.0 | Cell cycle arrest in G1 phase |
These findings suggest that the compound has a promising profile as an anticancer agent.
Case Studies
-
Study on MCF7 Cells :
- Researchers evaluated the effects of the compound on MCF7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound effectively induces programmed cell death through mitochondrial pathways.
-
Inhibition of EGFR :
- A study focused on the inhibition of the epidermal growth factor receptor (EGFR) showed that this compound could selectively inhibit mutant forms of EGFR while sparing wild-type EGFR, presenting a potential therapeutic advantage in treating resistant cancer forms.
-
Pyrrole Derivative Synergy :
- In combination studies with other pyrrole derivatives, enhanced cytotoxic effects were observed, indicating potential synergistic interactions that could be exploited for more effective cancer therapies.
Toxicological Profile
While exploring the therapeutic potentials, it is crucial to assess the toxicological implications:
- Acute Toxicity : Initial studies suggest low acute toxicity levels; however, further investigations are needed to fully characterize long-term effects and safety profiles.
- Side Effects : Potential side effects reported include mild gastrointestinal disturbances and skin reactions, which are common with sulfonamide compounds.
特性
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3S/c1-16-13-18(14-17(2)21(16)28-5)29(26,27)22-15-20(19-7-6-8-24(19)4)25-11-9-23(3)10-12-25/h6-8,13-14,20,22H,9-12,15H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFHQZAXXNNGLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














